Cas no 2138221-06-2 (1-Propanone, 1-(2-amino-4,6-dichlorophenyl)-)

1-Propanone, 1-(2-amino-4,6-dichlorophenyl)- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 1-(2-amino-4,6-dichlorophenyl)-
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- インチ: 1S/C9H9Cl2NO/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4H,2,12H2,1H3
- InChIKey: BMRYVUYRGCQHRK-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(Cl)C=C(Cl)C=C1N)(=O)CC
1-Propanone, 1-(2-amino-4,6-dichlorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-672933-0.1g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 0.1g |
$653.0 | 2025-03-13 | |
Enamine | EN300-672933-2.5g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-13 | |
Enamine | EN300-672933-1.0g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 1.0g |
$743.0 | 2025-03-13 | |
Enamine | EN300-672933-5.0g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-13 | |
Enamine | EN300-672933-0.25g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 0.25g |
$683.0 | 2025-03-13 | |
Enamine | EN300-672933-10.0g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-13 | |
Enamine | EN300-672933-0.05g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 0.05g |
$624.0 | 2025-03-13 | |
Enamine | EN300-672933-0.5g |
1-(2-amino-4,6-dichlorophenyl)propan-1-one |
2138221-06-2 | 95.0% | 0.5g |
$713.0 | 2025-03-13 |
1-Propanone, 1-(2-amino-4,6-dichlorophenyl)- 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1-Propanone, 1-(2-amino-4,6-dichlorophenyl)-に関する追加情報
1-Propanone, 1-(2-amino-4,6-dichlorophenyl)- (CAS No. 2138221-06-2)
1-Propanone, 1-(2-amino-4,6-dichlorophenyl)-, also known by its CAS registry number 2138221-06-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a propanone group with a substituted phenyl ring containing amino and dichloro functionalities. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The molecular structure of 1-propanone, 1-(2-amino-4,6-dichlorophenyl)- consists of a central ketone group (propanone) attached to a phenyl ring that is substituted at the 2-, 4-, and 6-positions with amino and dichloro groups. This arrangement not only influences its physical properties but also plays a crucial role in its reactivity and biological activity. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most notable aspects of CAS No. 2138221-06-2 is its ability to act as a versatile building block in organic synthesis. Its ketone group makes it amenable to various condensation reactions, such as the aldol reaction, which are fundamental in constructing complex molecular frameworks. Additionally, the presence of amino and chloro groups on the aromatic ring provides opportunities for further functionalization, enabling the creation of derivatives with enhanced bioavailability or selectivity.
Recent advancements in computational chemistry have allowed researchers to better understand the electronic properties and reactivity of 1-propanone, 1-(2-amino-4,6-dichlorophenyl)-. Quantum mechanical calculations have revealed that the amino group acts as an electron-donating substituent, while the chloro groups are electron-withdrawing. This balance of electron-donating and withdrawing effects creates a unique electronic environment on the aromatic ring, which can be exploited in designing molecules with specific interactions.
In terms of biological activity, CAS No. 2138221-06-2 has shown promise as a lead compound in antiviral research. Studies conducted in vitro have demonstrated its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Furthermore, its dichlorophenyl moiety has been implicated in modulating cellular signaling pathways, suggesting potential applications in cancer therapy.
The synthesis of 1-propanone, 1-(2-amino-4,6-dichlorophenyl)- typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common approach involves the Friedel-Crafts acylation of a suitably substituted aniline derivative followed by oxidation to introduce the ketone group. Alternative methods may employ coupling reactions or metal-mediated transformations to assemble the molecule from simpler precursors.
The physical properties of this compound are also worth noting. It has a melting point of approximately 78°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various laboratory techniques, including chromatography and spectroscopy.
In conclusion, CAS No. 2138221-06-2, or 1-propanone, 1-(2-amino-4,6-dichlorophenyl)-, is a fascinating compound with a wealth of potential applications across multiple disciplines. Its unique structure and reactivity continue to inspire researchers to explore new avenues for its utilization in drug discovery and materials science.
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